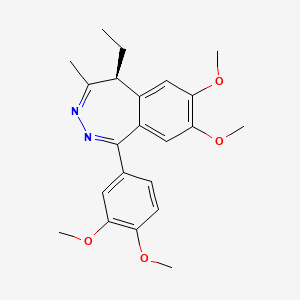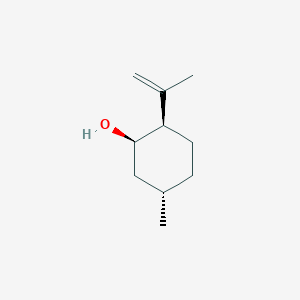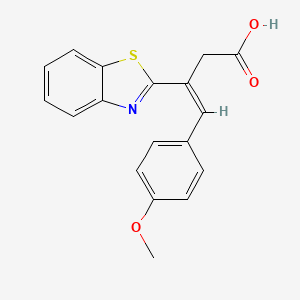
(5Z,7E)-(1S,3R)-18-acetoxy-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-acetoxy-1alpha-hydroxyvitamin D3 is a hydroxycalciol that is calciol with an additional hydroxy group at position C-1 and an acetoxy group at C-18. It has a role as a metabolite. It is a hydroxycalciol, a diol and a member of D3 vitamins.
Wissenschaftliche Forschungsanwendungen
Antisera and Vitamin D Metabolites
Research involving the compound has been used to raise antisera to various forms of 1,25-dihydroxycholecalciferol. These antisera show cross-reactivity with a range of vitamin D metabolites. This is significant as the presence of vitamin D binding protein and the pH of incubation affect the sensitivity and specificity of these antisera. This could be used for measuring normal plasma concentrations of vitamin D metabolites, although direct measurement in plasma is not yet specific enough (Brown & Peacock, 1986).
Antiproliferative Effects in Cancer Cells
A novel alkynylphosphonate analogue of calcitriol, combining this compound with the low calcemic properties of phosphonates and decreased metabolic inactivation, has been shown to have potent antiproliferative effects in cancer cells. Importantly, this compound lacks calcemic effects in vivo, highlighting its potential as a therapeutic agent in cancer treatment (Salomón et al., 2011).
Metabolism in Liver Microsomes
The compound is involved in the metabolism of 25-hydroxycholecalciferol by liver microsomes. The study found that liver microsomes convert 25-hydroxycholecalciferol to a metabolite similar to 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one. The significance of this metabolite, produced by alveolar macrophages, is still under exploration (Thierry-Palmer et al., 1990).
Synthesis and Chemical Analysis
There's ongoing research in the chemical synthesis and structural analysis of related compounds, which helps in understanding their biochemical properties and potential applications. For example, studies on the synthesis of 1α,25-Dihydroxyvitamin D3 from Vitamin D2 and conformations of 5, 10‐Secosteroids provide valuable insights into the structural characteristics and synthetic pathways of these compounds (TakahashiMinokazu & SakakibaraYasumasa, 1994); (Fuhrer et al., 1981).
Metabolomic Studies
Metabolomics studies, such as those investigating the metabolites contributing to Rhizoctonia solani AG-1-IA maturation and sclerotial differentiation, reveal the role of compounds like (5Z,7E)-(1S,3R)-24,24-difluoro-24a-homo-9,10-seco-5,7,10(19)-cholestatrien-1,3,25-triol in biological processes (Hu et al., 2017).
Eigenschaften
Produktname |
(5Z,7E)-(1S,3R)-18-acetoxy-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol |
|---|---|
Molekularformel |
C29H46O4 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
[(3R,3aS,7E,7aS)-7-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7a-hexahydro-1H-inden-3a-yl]methyl acetate |
InChI |
InChI=1S/C29H46O4/c1-19(2)8-6-9-20(3)26-13-14-27-23(10-7-15-29(26,27)18-33-22(5)30)11-12-24-16-25(31)17-28(32)21(24)4/h11-12,19-20,25-28,31-32H,4,6-10,13-18H2,1-3,5H3/b23-11+,24-12-/t20-,25-,26-,27+,28+,29+/m1/s1 |
InChI-Schlüssel |
PXVFRWYXTUOPCC-JORAJEIRSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)COC(=O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)COC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1240577.png)
![(5S,8R,9R,10S,13S,14R,17R)-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1240585.png)


![(1R,4R,5R,9S,10R,13S)-5,9,13-Trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1240589.png)

![3-Butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1240593.png)

![(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240595.png)
![6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1240596.png)
![N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1240598.png)
![1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1240601.png)
![(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240602.png)